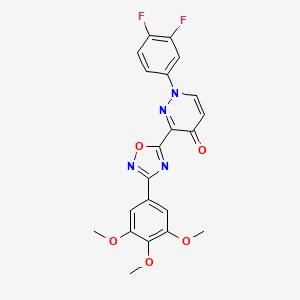
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound characterized by the presence of a thiophene ring, an isoxazole ring, and an oxalamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives, which can be coupled with other intermediates through various coupling reactions.
Formation of the oxalamide moiety: This is typically done by reacting oxalyl chloride with amines under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide moiety to amines.
Substitution: Various substitution reactions can occur, particularly on the thiophene and isoxazole rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the oxalamide moiety may produce corresponding amines.
Aplicaciones Científicas De Investigación
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials with unique properties, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with enzymes and receptors, modulating their activity. The oxalamide moiety may also play a role in binding to proteins and other biomolecules, influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(3-hydroxy-3-(furan-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
- N1-(3-hydroxy-3-(pyridin-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
- N1-(3-hydroxy-3-(benzofuran-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
Uniqueness
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-9(8-3-6-20-7-8)1-4-13-11(17)12(18)14-10-2-5-19-15-10/h2-3,5-7,9,16H,1,4H2,(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOQXMMUTQFTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2761473.png)

![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)
![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2761478.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2761483.png)

![4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2761486.png)
![3-(3-Hydroxypropyl)-1-[3-(2-oxoazetidin-1-yl)phenyl]-3-[(pyridin-4-yl)methyl]urea](/img/structure/B2761488.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B2761493.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2761494.png)
